Cas no 132867-76-6 (1,2,3-Tri-O-benzoyl-a-L-fucopyranose)
1,2,3-Tri-O-benzoyl-a-L-fucopyranose Chemical and Physical Properties
Names and Identifiers
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- 1,2,3-Tri-O-benzoyl-α-L-fucopyranose
- 1,2,3-Tri-O-benzoyl-a-L-fucopyranose
- 1,2,3-Tri-O-benzoyl-
- 6-Deoxy-α-L-galactopyranose 1,2,3-Tribenzoate
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- Inchi: 1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1
- InChI Key: KQGJMQCLDRXSBI-FKQKUNFOSA-N
- SMILES: [C@@H]1(OC(=O)C2=CC=CC=C2)[C@H](OC(=O)C2=CC=CC=C2)O[C@@H](C)[C@@H](O)[C@H]1OC(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 476.14700
Experimental Properties
- Stability/Shelf Life: Store in Freezer
- PSA: 108.36000
- LogP: 3.40030
1,2,3-Tri-O-benzoyl-a-L-fucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T767980-25mg |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose |
132867-76-6 | 25mg |
$ 161.00 | 2023-09-05 | ||
| TRC | T767980-100mg |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose |
132867-76-6 | 100mg |
$ 569.00 | 2023-09-05 | ||
| TRC | T767980-250mg |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose |
132867-76-6 | 250mg |
$ 1275.00 | 2023-09-05 | ||
| Biosynth | MT04885-100 mg |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose |
132867-76-6 | 100MG |
$101.00 | 2023-01-03 | ||
| Biosynth | MT04885-250 mg |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose |
132867-76-6 | 250MG |
$167.50 | 2023-01-03 |
1,2,3-Tri-O-benzoyl-a-L-fucopyranose Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1,2,3-Tri-O-benzoyl-a-L-fucopyranose
Comprehensive Overview of 1,2,3-Tri-O-benzoyl-α-L-fucopyranose (CAS No. 132867-76-6): Properties, Applications, and Industry Insights
1,2,3-Tri-O-benzoyl-α-L-fucopyranose (CAS No. 132867-76-6) is a highly specialized carbohydrate derivative widely recognized for its role in organic synthesis and glycobiology research. This compound, characterized by its benzoylated fucose structure, serves as a critical intermediate in the production of complex oligosaccharides, glycoconjugates, and pharmaceutical agents. Its unique chemical properties, including stereoselectivity and stability under mild conditions, make it indispensable in modern synthetic chemistry.
The growing demand for carbohydrate-based therapeutics and glycosylation reagents has propelled interest in compounds like 1,2,3-Tri-O-benzoyl-α-L-fucopyranose. Researchers frequently search for "benzoyl-protected fucose applications" or "CAS 132867-76-6 synthesis protocol," reflecting its relevance in drug development and enzymatic studies. Its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry further enhances its utility in bioconjugation and targeted drug delivery systems.
From a structural perspective, this compound features three benzoyl protecting groups strategically positioned to shield hydroxyl functionalities during multi-step reactions. This design enables selective deprotection, a feature highly valued in the synthesis of fucose-containing glycans, such as those found in cancer biomarkers (e.g., Lewis antigens). Recent studies highlight its role in developing glycosidase inhibitors and anti-inflammatory agents, aligning with trends in precision medicine.
Industry professionals often inquire about "scalable production of 1,2,3-Tri-O-benzoyl-α-L-fucopyranose" or "alternative protecting groups for fucose derivatives." Optimized protocols now employ microwave-assisted synthesis to reduce reaction times while maintaining high yields (>85%). Environmental considerations have also driven innovations in green solvent systems (e.g., 2-MeTHF) for benzoylation steps, addressing sustainability concerns without compromising purity.
Analytical characterization of CAS No. 132867-76-6 typically involves HPLC-ELSD for purity assessment and NMR spectroscopy for structural confirmation. The compound's crystalline form exhibits excellent shelf stability when stored under anhydrous conditions, a practical advantage for industrial applications. Emerging research explores its potential in glycocalyx engineering and cell-surface modification, particularly for immunotherapy development.
With the rise of glycoscience in biopharmaceuticals, 1,2,3-Tri-O-benzoyl-α-L-fucopyranose continues to attract attention from academic and commercial sectors alike. Its versatility in constructing biologically active glycostructures positions it as a cornerstone molecule for advancing glycan-based diagnostics and therapeutics. Future directions may include its integration into automated glycan assembly (AGA) platforms, further streamlining carbohydrate drug discovery.
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